4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a carbonitrile group, and a ribofuranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the progress of the synthesis and confirm the identity of the final product .
Chemical Reactions Analysis
Types of Reactions
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and hydrazino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) involves its interaction with specific molecular targets. For instance, as an MPS1 inhibitor, it binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation in cancer cells. This leads to cell cycle arrest and apoptosis in TNBC cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory activity against protein kinase B (PKB), these compounds are structurally related but have different therapeutic targets.
Uniqueness
The uniqueness of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit MPS1 makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
22256-94-6 |
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Molecular Formula |
C12H15N7O4 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylpyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H15N7O4/c13-1-4-6-9(14)16-3-17-11(6)19(10(4)18-15)12-8(22)7(21)5(2-20)23-12/h3,5,7-8,12,18,20-22H,2,15H2,(H2,14,16,17) |
InChI Key |
LYPULEQVVXPJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)NN)C#N)N |
Origin of Product |
United States |
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